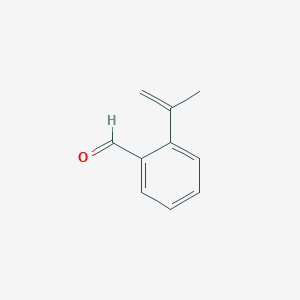

2-(Prop-1-en-2-yl)benzaldehyde

Description

Significance of Aryl Aldehydes and Unsaturated Side Chains in Chemical Synthesis

The foundational importance of 2-(prop-1-en-2-yl)benzaldehyde in organic chemistry can be understood by examining its two key functional groups: the aryl aldehyde and the unsaturated side chain.

Aryl Aldehydes are a class of organic compounds featuring an aldehyde functional group directly attached to an aromatic ring. wisdomlib.org This structure makes them versatile building blocks in synthesis. nih.govmsu.edu The aldehyde group is highly reactive, participating in a multitude of chemical reactions including nucleophilic additions and condensations. msu.eduwikipedia.org Aryl aldehydes are pivotal intermediates in the manufacturing of fine chemicals, pharmaceuticals, and other specialty materials. wisdomlib.org They are commonly used in the synthesis of more complex molecules such as chalcones, Schiff bases, and various heterocyclic compounds. wisdomlib.org The reactivity of the aldehyde can be finely tuned by the electronic nature of the substituents on the aromatic ring.

Unsaturated Side Chains , specifically carbon-carbon double bonds (alkenes), introduce another dimension of reactivity to a molecule. libretexts.orglatech.edu These hydrocarbons are termed "unsaturated" because they contain fewer hydrogen atoms than an alkane with the same number of carbons, a result of the double bond. libretexts.orglibretexts.org This double bond, consisting of one strong sigma (σ) bond and one weaker pi (π) bond, is a region of high electron density, making it susceptible to attack by electrophiles. quora.com Consequently, unsaturated hydrocarbons are generally more chemically reactive than their saturated counterparts. latech.eduquora.comwou.edu They readily undergo addition reactions—such as hydrogenation, halogenation, and hydration—where the pi bond is broken and new single bonds are formed. wou.edu This reactivity is fundamental to polymer production and the creation of a wide array of functionalized organic molecules. wou.edu

The combination of these two functionalities within a single molecule, as seen in this compound, creates a powerful synthetic intermediate where the reactivity of each group can be harnessed independently or in concert.

Overview of Research Trajectories for this compound

While dedicated studies on this compound are not extensively documented, its structure points toward significant potential research trajectories, primarily revolving around intramolecular reactions. The ortho-positioning of the aldehyde and the isopropenyl groups places these two reactive centers in close spatial proximity, making them prime candidates for cyclization reactions.

A major avenue of investigation for such ortho-alkenyl benzaldehydes is intramolecular photocycloaddition. Specifically, the Paternò–Büchi reaction stands out as a highly relevant potential transformation. This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl group with a ground-state alkene to form a four-membered oxetane (B1205548) ring. wikipedia.orgscribd.comorganic-chemistry.org The reaction is known to occur with benzaldehyde (B42025) and various alkenes, and its intramolecular variant is a powerful tool for constructing complex cyclic systems. wikipedia.orgrsc.org For this compound, UV light exposure could potentially trigger an intramolecular Paternò–Büchi reaction, leading to the formation of a tricyclic oxetane derivative. The mechanism, stereoselectivity, and synthetic applications of such a transformation would be a logical and compelling area of research. rsc.org

Another significant research trajectory involves transition-metal-catalyzed C-H functionalization. The ortho C-H bond of benzaldehydes can be activated and functionalized using various catalytic systems, often employing a transient directing group strategy where the aldehyde itself is temporarily converted into an imine to guide the catalyst. researchgate.netacs.orgnih.gov Research could explore how the presence of the adjacent isopropenyl group influences these ortho-functionalization reactions, potentially leading to novel tandem C-H activation and cyclization pathways. The development of methods for direct ortho-hydroxylation or amination of the benzaldehyde ring, for instance, could yield valuable synthetic intermediates. acs.org

Table of Related Compounds The following table lists the isomers and derivatives of this compound that are relevant to the discussion of its chemical context.

| Compound Name | CAS Number | Molecular Formula | Relationship to Target Compound |

| 2-(Prop-2-en-1-yl)benzaldehyde | 62708-42-3 | C₁₀H₁₀O | Isomer (2-allylbenzaldehyde) nih.gov |

| 2-(Prop-1-en-1-yl)benzaldehyde (B13798960) | N/A | C₁₀H₁₀O | Isomer smolecule.com |

| 4-(Prop-1-en-2-yl)benzaldehyde (B189799) | 10133-50-3 | C₁₀H₁₀O | Positional Isomer |

| 5-chloro-2-(prop-1-en-2-yl)benzaldehyde | 1006685-15-9 | C₁₀H₉ClO | Chlorinated Derivative |

| 2-(Prop-2-yn-1-yloxy)benzaldehyde | 29978-83-4 | C₁₀H₈O₂ | Related Benzaldehyde Derivative sigmaaldrich.com |

| Benzaldehyde, 2-(2-propenyloxy)- | 28752-82-1 | C₁₀H₁₀O₂ | Related Benzaldehyde Derivative nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXDYSHCNKJGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494860 | |

| Record name | 2-(Prop-1-en-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23417-79-0 | |

| Record name | 2-(Prop-1-en-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Prop 1 En 2 Yl Benzaldehyde and Analogues

Direct Synthesis Strategies for 2-(Prop-1-en-2-yl)benzaldehyde

Direct methods for synthesizing this compound, also known as 2-isopropenylbenzaldehyde, focus on the efficient formation of the carbon-carbon bond between the aromatic ring and the isopropenyl group.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands out as a powerful tool for the synthesis of 2-aryl allyl derivatives. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an organoboron compound. For the synthesis of compounds structurally related to this compound, such as 2-aryl allyl phosphonates and sulfones, a nickel-catalyzed Suzuki-Miyaura coupling has been effectively demonstrated in water. nih.gov This method avoids the need for phosphine (B1218219) or arsine ligands, which are often required in palladium-catalyzed systems. nih.gov The reaction of 2-bromoallyl sulfone with various arylboronic acids proceeds efficiently to yield the corresponding 2-aryl allyl sulfones. nih.gov Similarly, the synthesis of the benz[a]anthracene skeleton, a core structure in angucycline natural products, has been achieved using a Suzuki-Miyaura reaction as a key step to assemble a complex biaryl benzaldehyde (B42025) intermediate. researchgate.net This highlights the versatility of this coupling reaction in constructing intricate molecular architectures starting from functionalized benzaldehydes.

Other Direct Synthetic Routes for the Isopropenyl Moiety

While specific direct synthetic routes for the isopropenyl moiety in this compound are not extensively detailed in the provided results, the synthesis of related structures provides insight. For instance, the synthesis of 3,4-dimethoxy-2-(2-methallyl)benzaldehyde has been reported as a step towards the synthesis of altersolanol P. sci-hub.se This suggests that allylation or related reactions can be employed to introduce the isopropenyl precursor.

Synthesis of Related Benzyl (B1604629) Aldehydes with Unsaturated Aliphatic Moieties

The synthesis of various isomers and analogs of this compound demonstrates a range of synthetic strategies to introduce unsaturation at different positions relative to the benzaldehyde core.

Synthesis of 2-(Prop-1-en-1-yl)benzaldehyde (B13798960) Isomers

The synthesis of 2-(prop-1-en-1-yl)benzaldehyde isomers can be achieved through several methods. One approach involves the Vilsmeier-Haack reaction, where benzaldehyde is treated with phosphorus oxychloride and an alkene. smolecule.com Another method is the dehydration of alcohols. smolecule.com Microwave-assisted synthesis has also been shown to be highly effective, significantly reducing reaction times and increasing yields. For example, derivatives of 2-(prop-1-en-1-yl)benzaldehyde have been synthesized in just 5 minutes at 90°C under 300W microwave irradiation, achieving an 88.5% conversion rate. smolecule.com

| Starting Material | Reagent | Conditions | Product | Yield/Conversion | Reference |

| Benzaldehyde | Phosphorus oxychloride, alkene | Vilsmeier-Haack | 2-(Prop-1-en-1-yl)benzaldehyde | - | smolecule.com |

| Propan-2-ol | - | Dehydration | 2-(Prop-1-en-1-yl)benzaldehyde | - | smolecule.com |

| o-Phenylenediamine dihydrochloride | - | Microwave (300W, 90°C, 5 min) | 2-(Prop-1-en-1-yl)benzaldehyde derivatives | 88.5% conversion | smolecule.com |

Synthesis of 2-(Prop-2-en-1-yl)benzaldehyde (2-Allylbenzaldehyde)

2-Allylbenzaldehyde is a valuable synthetic intermediate. biosynth.comresearchgate.net One established method for its synthesis involves a Claisen rearrangement of the allyl ether of 3-hydroxybenzaldehyde, which can be enhanced by microwave irradiation. google.com This reaction can produce 2-allyl-3-hydroxy benzaldehyde. google.com The resulting hydroxyl group can then be functionalized, for example, by reaction with benzyl bromide to yield 2-allyl-3-benzyloxybenzaldehyde. google.com Another approach involves the O-allylation of a hydroxybenzaldehyde followed by a Claisen rearrangement. conicet.gov.ar Furthermore, 2-allylbenzaldehydes are precursors for the synthesis of anthracene (B1667546) derivatives using indium(III) or rhenium(I) complex catalysts. researchgate.net They have also been used in the one-pot synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans via an Oxone-mediated Dakin reaction followed by intramolecular ring-closure. clockss.org

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |

| Allyl ether of 3-hydroxybenzaldehyde | Claisen Rearrangement | Microwave, ~180°C | 3-Hydroxy-2-allylbenzaldehyde | google.com |

| 3-Hydroxy-2-allylbenzaldehyde | Benzylation | Benzyl bromide, K2CO3, acetone | 2-Allyl-3-benzyloxybenzaldehyde | google.com |

| Isovanillin | O-allylation, Claisen Rearrangement | - | 2-allyl-benzaldehyde derivative | conicet.gov.ar |

| 2-Allylbenzaldehydes | Dakin Reaction/Cyclization | Oxone, EDTA | 2-Hydroxymethyl-2,3-dihydrobenzofurans | clockss.org |

Preparation of Benzyl Aldehydes with Propargyl Ether Functionalities

The synthesis of benzaldehydes containing propargyl ether groups is a common strategy for introducing a reactive alkyne functionality. A straightforward method involves the SN2 nucleophilic substitution reaction of a hydroxybenzaldehyde with propargyl bromide under basic conditions. tubitak.gov.tr This approach has been used to prepare a variety of 2-(prop-2-yn-1-yloxy)benzaldehydes. tubitak.gov.tr An eco-friendly alternative utilizes aqueous micellar media with surfactants to facilitate the reaction between salicylaldehyde (B1680747) and propargyl bromide, overcoming the immiscibility of the reactants in water. researchgate.net These propargylated benzaldehydes can then undergo further reactions, such as condensation with methyl hydrazine (B178648) to form hydrazine analogues. tubitak.gov.trresearchgate.net

| Starting Material | Reagent(s) | Solvent/Conditions | Product | Reference |

| 2-Hydroxybenzaldehyde derivatives | Propargyl bromide, Base | - | 2-(Prop-2-yn-1-yloxy)benzaldehydes | tubitak.gov.tr |

| Salicylaldehyde | Propargyl bromide, Surfactant | Aqueous micellar media | 2-(Prop-2-yn-1-yloxy)benzaldehyde | researchgate.net |

| 2-(Prop-2-ynyloxy)benzaldehydes | Methyl hydrazine | Dioxane, room temp | 1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazines | tubitak.gov.trresearchgate.net |

Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes the adoption of environmentally benign practices. For aldehydes, this includes the move away from hazardous solvents and reagents towards solvent-free reactions, the use of water as a reaction medium, and the development of sustainable catalytic systems. nih.govias.ac.in These approaches aim to enhance safety, reduce pollution, and simplify experimental procedures and product purification. ias.ac.in

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. ias.ac.in These reactions are often facilitated by techniques such as grinding or heating, which can lead to remarkable changes in reaction rates and yields. scirp.orgnih.gov For benzaldehyde derivatives, solvent-free Claisen-Schmidt reactions with cycloalkanones using solid sodium hydroxide (B78521) (NaOH) and a grinding technique have yielded quantitative amounts (96-98%) of the desired products. nih.govmdpi.com Similarly, the synthesis of lophine derivatives from benzil, substituted benzaldehydes, and ammonium (B1175870) acetate (B1210297) at 120°C under solvent-free conditions has achieved yields of 98–99%. thieme-connect.com

The efficiency of these methods often depends on the physical state of the reactants. For instance, high yields are typically obtained for chalcones with melting points above 80°C, while lower-melting products may be synthesized in lower yields. The use of a mortar and pestle to grind solid reactants, like benzaldehyde and acetophenone (B1666503) with solid NaOH, has been shown to produce chalcones in high crude yields (81-94%).

Interactive Table: Examples of Solvent-Free Synthesis for Benzaldehyde Derivatives

| Reaction Type | Aldehyde | Reagents | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Claisen-Schmidt | Benzaldehyde | Cyclohexanone | Solid NaOH (20 mol%) | Grinding, 5 min | 98 | mdpi.com |

| Imidazole Synthesis | Benzaldehyde | o-Phenylenediamine | None | Ball Milling, 60 min | 97 | mdpi.com |

| Lophine Synthesis | Substituted Benzaldehydes | Benzil, Ammonium Acetate | NaH₂PO₄ (33 mol%) | 120°C, 25-45 min | 98-99 | thieme-connect.com |

Water is an ideal green solvent due to its non-toxicity, availability, and safety. For organic reactions involving non-polar substrates, aqueous micellar media can be employed. Surfactants form micelles that act as nanoreactors, encapsulating organic reactants and increasing their local concentration, which can dramatically enhance reaction rates and selectivity. researchgate.netnih.govacs.org

A highly relevant study demonstrated the synthesis of 2-(prop-2-ynyloxy)benzaldehyde, an alkyne analogue of this compound, using various aqueous micellar media. dntb.gov.ua The reaction between salicylaldehyde and propargyl bromide, which is immiscible in water, was successfully performed in the presence of surfactants. The results showed that the choice of surfactant significantly impacts the yield.

Interactive Table: Effect of Micellar Media on Synthesis of 2-(prop-2-ynyloxy)benzaldehyde dntb.gov.uaresearchgate.net

| Surfactant | Type | Yield (%) |

|---|---|---|

| CTAB (Cetyltrimethylammonium bromide) | Cationic | 96 |

| SDS (Sodium dodecyl sulfate) | Anionic | 70 |

This study highlights that cationic micelles (CTAB) were most effective, achieving a 96% yield. dntb.gov.ua The micelles provide a pseudo-cellular environment that isolates the reactants from the bulk water, thereby increasing reactivity. nih.govdntb.gov.ua Micellar catalysis has also been successfully applied to other reactions involving benzaldehydes, such as the Biginelli reaction for synthesizing dihydropyrimidinones, where the use of an anionic surfactant (SDS) led to product yields of up to 96%. nih.gov

The development of reusable and non-toxic catalysts is a key goal for sustainable synthesis.

Nano-Zinc Oxide (Nano-ZnO)

Nano-ZnO has emerged as an efficient, reusable, and environmentally friendly heterogeneous catalyst for a variety of organic transformations involving aldehydes. jsynthchem.comajgreenchem.com Its advantages include easy separation from the reaction mixture, high stability, and the ability to be reused multiple times without significant loss of activity. ajgreenchem.comresearchgate.net Nano-ZnO has been used to catalyze multi-component reactions under solvent-free or aqueous conditions to produce various heterocyclic compounds. rsc.orgrsc.org For example, it effectively catalyzes the synthesis of pyran derivatives from various aldehydes, dimedone, and malononitrile (B47326) in ethanol (B145695) with yields ranging from 89-98%. ajgreenchem.com The catalyst can be recovered by simple filtration and reused for at least five cycles. ajgreenchem.com Similarly, wet nano-ZnO powder has been used for the solvent-free conversion of aldehydes to nitriles at 90°C, achieving high yields (e.g., 94% for 4-methoxybenzonitrile). rasayanjournal.co.in

Metal Catalysis

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds. For substrates like 2-alkenylbenzaldehydes, various metal catalysts are used to induce cyclization and hydroacylation reactions. rsc.orgrsc.org These reactions are valuable for synthesizing complex cyclic structures like indanones and phthalides. nih.govacs.org For instance, cobalt-chiral diphosphine catalytic systems can promote the intramolecular hydroacylation of 2-alkenylbenzaldehydes to produce indanone derivatives with high enantioselectivity. acs.orgcapes.gov.br Rhodium catalysts are also widely used for similar transformations. rsc.org The choice of metal and ligand can direct the reaction toward specific products, making it a versatile strategy for synthesizing complex molecules derived from 2-alkenylbenzaldehydes. rsc.orgorganic-chemistry.org

Interactive Table: Metal-Catalyzed Reactions of 2-Alkenylbenzaldehyde Analogues

| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Co(II)-BDPP / Zn | Enantioselective Hydroacylation | 2-Alkenylbenzaldehydes | Indanones | rsc.org |

| [Cp*RhCl₂]₂ / AgOTf / Ag₂CO₃ | Grignard-type reaction / Lactonization | Benzoic Acids and Aldehydes | Phthalides | nih.gov |

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂ | Annulative Coupling | Benzoic Acids and Alkenes | Phthalides | nih.gov |

Optimization of Synthetic Conditions and Scalability of Reactions

Optimizing reaction conditions such as temperature, catalyst loading, and solvent choice is crucial for maximizing yield and minimizing waste and energy consumption. For nanoparticle-catalyzed reactions, the amount of catalyst is a key parameter. In the ZnO-nanostructure-catalyzed synthesis of benzoxanthenes from aldehydes, increasing the catalyst amount from 0.5 mol% to 5 mol% significantly increased the product yield, but further increases showed no significant improvement. rsc.org Temperature is another critical factor; the same reaction yielded the best results at reflux temperature (78–80 °C), with no product forming at room temperature. rsc.org

The scalability of a synthetic protocol is a key indicator of its practical utility. While many methods are developed on a millimole scale, successful gram-scale synthesis demonstrates the robustness and potential for industrial application. mdpi.comnih.gov For example, the synthesis of a benzodioxepinone product via tandem oxidation and iodolactonization of a 2-alkenyl benzaldehyde derivative was successfully scaled up to a gram scale, producing 1.10 g of product with a 61% yield. acs.orgnih.gov Another example is the Ru-catalyzed synthesis of a phthalide (B148349) derivative in GVL (gamma-Valerolactone), which showed an increased yield when scaled up to the gram scale. mdpi.com These examples show that green synthetic protocols for aldehyde derivatives can be optimized for larger-scale production, an essential step for their application in fine chemical and pharmaceutical manufacturing. ijcce.ac.ir

Reactivity and Reaction Pathways of 2 Prop 1 En 2 Yl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group in 2-(prop-1-en-2-yl)benzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. Its electrophilic carbon atom readily reacts with a wide range of nucleophiles.

Condensation Reactions (e.g., Aldol Condensation, Claisen-Schmidt Condensation)

Condensation reactions are fundamental transformations for aldehydes, leading to the formation of new carbon-carbon bonds. The Claisen-Schmidt condensation, a type of crossed-aldol reaction, involves the reaction of an aldehyde with a ketone or another aldehyde under basic or acidic conditions. nih.govtaylorandfrancis.com This reaction typically proceeds through the formation of a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The Claisen-Schmidt reaction is a cornerstone in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are known for their broad range of biological activities. taylorandfrancis.comresearchgate.net In this context, a substituted benzaldehyde (B42025) reacts with an acetophenone (B1666503). While specific studies detailing the Claisen-Schmidt condensation of this compound are not prevalent, its general reactivity pattern is expected to be similar to other substituted benzaldehydes. nih.gov The reaction is commonly catalyzed by bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an aqueous or alcoholic solvent, but can also be performed under solvent-free conditions. nih.govtaylorandfrancis.com

| Reaction Type | Reactants | Typical Catalysts | Key Intermediate | Final Product |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aldehyde (e.g., Benzaldehyde derivative) and a Ketone (e.g., Acetophenone) | NaOH, KOH (base-catalyzed); Strong acids nih.govtaylorandfrancis.com | β-Hydroxy carbonyl compound | α,β-Unsaturated ketone (Chalcone) sigmaaldrich.comresearchgate.net |

Imine/Schiff Base Formation and Derivatives (e.g., Hydrazone Analogues)

The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases. This reaction is crucial in both synthetic chemistry and biology. A notable application is the formation of hydrazone analogues by reacting aldehydes with hydrazines. tubitak.gov.tr These hydrazones are stable compounds and serve as important intermediates for synthesizing various heterocyclic compounds. tubitak.gov.tr

The synthesis of hydrazone analogues generally involves the reaction of a substituted benzaldehyde with a hydrazine (B178648), such as methylhydrazine, in a solvent like ethanol (B145695). tubitak.gov.trresearchgate.net For instance, 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues have been prepared in good yields through the reaction of the corresponding 2-(prop-2-yn-1-yloxy)benzaldehydes with methyl hydrazine. tubitak.gov.trresearchgate.net This reaction is versatile and accommodates a variety of substituents on the benzaldehyde ring. researchgate.net

Furthermore, the in-situ formation of an imine from an aldehyde and a catalytic amount of an amino acid can serve as a transient directing group in transition-metal-catalyzed reactions. nih.govchemrxiv.org This strategy has been successfully employed in the reductive Heck hydroarylation of alkenyl benzaldehydes, where the temporary imine facilitates stereoselective migratory insertion. nih.govnih.gov

| Reaction | Aldehyde Derivative | Reagent | Product Type | Application/Significance |

|---|---|---|---|---|

| Hydrazone Formation | 2-(prop-2-yn-1-yloxy)benzaldehydes | Methyl hydrazine tubitak.gov.trresearchgate.net | Hydrazone analogues researchgate.net | Synthesis of heterocyclic compounds, potential biological activity. tubitak.gov.tr |

| Transient Imine Formation | (E)-2-(prop-1-en-1-yl)benzaldehyde nih.gov | Amino acid (e.g., L-tert-leucine) nih.gov | Imine (transient) nih.govnih.gov | Transient directing group in enantioselective reductive Heck hydroarylation. nih.govchemrxiv.org |

Multicomponent Reactions Involving the Carbonyl Group

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for various MCRs.

One prominent example is the A³-coupling (aldehyde-alkyne-amine) reaction, which produces propargylamines. csic.es While starting from benzyl (B1604629) alcohols, a one-pot oxidation followed by a gold-catalyzed multicomponent reaction with an amine and an alkyne yields the desired propargylamines in good yields. csic.es The aldehyde, generated in situ, reacts with the amine to form an iminium ion, which is then attacked by a metal acetylide intermediate. csic.es

Iron-catalyzed MCRs have also been developed for the synthesis of diverse heterocyclic and acyclic compounds. sci-hub.se For example, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. sci-hub.se These reactions highlight the utility of the aldehyde group as a key electrophilic component in convergent and atom-economical synthetic routes. researchgate.net

Alkene (Isopropenyl) Moiety Reactivity

The isopropenyl group [(CH₃)C=CH₂] provides a second reactive site within the this compound structure. This alkene moiety can participate in a range of addition and cyclization reactions, particularly those catalyzed by transition metals.

Transition-Metal-Catalyzed Hydroarylation (e.g., Reductive Heck Hydroarylation)

Transition-metal-catalyzed hydroarylation is a powerful method for forming carbon-carbon bonds by adding an aryl C-H bond across an alkene. rsc.org A significant advancement in this area is the palladium-catalyzed reductive Heck reaction. nih.govkuleuven.be Research has demonstrated an enantioselective reductive Heck hydroarylation of alkenyl benzaldehydes using a transient directing group strategy. nih.govchemrxiv.org

In this approach, (Z)-2-(prop-1-en-1-yl)benzaldehyde (a constitutional isomer of the title compound) was used as a model substrate. nih.govnih.gov The reaction with an aryl iodide is facilitated by the in-situ formation of an imine with a chiral amino acid. nih.gov This transient imine directs a palladium catalyst to achieve highly stereoselective migratory insertion, leading to the formation of enantioenriched 1,2-diaryl ethane (B1197151) products. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups on the aryl iodide coupling partner. nih.gov

| Aryl Iodide Coupling Partner | Catalyst System | Transient Directing Group Source | Product Type | Key Feature |

|---|---|---|---|---|

| Electron-deficient and electron-rich aryl iodides nih.gov | Palladium catalyst nih.govnih.gov | Commercially available amino acids nih.gov | Enantioenriched 1,2-diaryl ethanes nih.gov | High stereoselectivity via transient imine direction. nih.govnih.gov |

| Heteroaryl iodides nih.gov | Palladium catalyst nih.gov | Amino acids nih.gov | Heteroaryl-substituted diaryl ethanes nih.gov | Tolerates various functional groups like -COOH, -OH, and -NHBoc. nih.gov |

Intramolecular Cyclization and Ring-Closing Reactions

The proximate positioning of the isopropenyl and aldehyde groups in this compound allows for various intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems. These reactions can be initiated by radical or ionic pathways.

Radical cyclization pathways, particularly 5-exo-trig cyclizations, are a known mechanism for related compounds like 2-(prop-1-en-1-yl)benzaldehyde (B13798960). smolecule.com In these reactions, a radical is generated, which then undergoes an intramolecular addition to the pendant alkene, forming a five-membered ring with high regioselectivity. smolecule.com Oxidative radical cascades, initiated by agents like tert-butyl hydroperoxide, can generate an acyl radical from the aldehyde group, which adds to the alkene, ultimately leading to spirocyclic or fused ring systems. smolecule.com

Tandem reactions involving the alkene are also possible. For instance, a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes, mediated by CuI/TBHP, has been used to synthesize benzodioxepinones and benzoxazepinones, demonstrating a pathway for forming seven-membered rings. acs.org

| Reaction Type | Substrate Type | Key Reagents/Conditions | Plausible Mechanism | Product Class |

|---|---|---|---|---|

| Radical Cascade Cyclization | 2-(prop-1-en-1-yl)benzaldehyde smolecule.com | tert-butyl hydroperoxide, benzoyl peroxide smolecule.com | Acyl radical addition to alkene smolecule.com | Spirocyclic or fused rings smolecule.com |

| Tandem Oxidation/Iodolactonization | 2-O/N-tethered alkenyl benzaldehyde acs.org | CuI / TBHP acs.org | Iodolactonization acs.org | Benzodioxepinones, Benzoxazepinones acs.org |

| Intramolecular Povarov Reaction | 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives acs.org | Lewis or Brønsted acid | [4+2] cycloaddition | Fused polyheterocycles acs.org |

Radical Additions to the Unsaturated System

The isopropenyl group in this compound serves as a reactive site for radical addition reactions. These reactions typically involve the generation of a radical species that subsequently adds across the double bond of the isopropenyl moiety.

Oxidative radical cascade processes, for instance, can be initiated using radical initiators like tert-butyl hydroperoxide or benzoyl peroxide. smolecule.com These reactions can lead to the formation of complex polycyclic structures through a series of tandem transformations. smolecule.com The initial step often involves the abstraction of a hydrogen atom from the aldehyde group, generating an acyl radical which then undergoes intramolecular addition to the pendant alkene. smolecule.com

Control experiments using radical scavengers like TEMPO and BHT have provided evidence for radical-mediated pathways. acs.orgnih.gov The formation of a TEMPO adduct in one such study confirmed that the reaction proceeds via a radical mechanism where the aldehyde is oxidized to an acid in situ. acs.orgnih.gov

Furthermore, Fe-catalyzed hydrocyclization reactions of related N-cyano-N-(2-(prop-1-en-2-yl)phenyl)benzamides have been shown to proceed through the intramolecular addition of an in situ formed radical to the unactivated alkene, resulting in the formation of a fused ring system. acs.org This highlights the propensity of the isopropenyl group to participate in radical cyclization events.

Pericyclic Reactions and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent another important class of transformations for this compound. msu.edu These reactions are characterized by their high stereospecificity and are generally unaffected by solvent changes or the presence of radical initiators. msu.edu The key classes of pericyclic reactions include cycloaddition, electrocyclic, sigmatropic, and ene reactions. msu.edu

Cycloaddition Reactions:

[4+2] Cycloadditions: this compound and its derivatives can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. These reactions can be catalyzed by transition metals and provide access to complex polycyclic structures. researchgate.net For example, benzannulation reactions with substituted alkynes can yield naphthalene (B1677914) derivatives. smolecule.com

[3+2] Cycloadditions: Metal-promoted [3+2] cycloaddition processes involving nickel(0) and copper(I) catalysts have been reported for derivatives of 2-(prop-1-en-1-yl)benzaldehyde with alkynes and nucleophiles, leading to five-membered heterocyclic systems. smolecule.com These reactions proceed through metallacycle intermediates. smolecule.com

[8+2] Cycloadditions: In a notable example, the reaction of a vinylphenylfuran with dimethyl acetylenedicarboxylate (B1228247) was found to yield [8+2] isomers through a tandem [4+3] cycloaddition/retro-Diels-Alder/ene-reaction sequence. pku.edu.cn

[2+2] Photocycloadditions: Enantioselective [2+2] photocycloaddition has been utilized in the synthesis of complex molecules, demonstrating the utility of the alkene moiety in forming four-membered rings. nih.gov

Electrocyclic Reactions:

Electrocyclic reactions involve the concerted cyclization of a conjugated π-electron system. msu.edu N-vinyl β-lactams derived from related structures can undergo a 6π electrocyclization following a pku.edu.cnpku.edu.cn sigmatropic rearrangement to furnish amino cyclobutanes. scholaris.ca

Sigmatropic Rearrangements:

Sigmatropic rearrangements, such as the pku.edu.cnpku.edu.cn sigmatropic rearrangement of N-vinyl β-lactams, can lead to ring expansion, forming eight-membered enamide rings. scholaris.ca

Tandem and Cascade Reaction Sequences

The dual functionality of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These sequences offer a highly efficient approach to the construction of complex molecular architectures.

A platinum-catalyzed tandem cyclization–Nazarov cyclization of 2-alkenyl-(1′-hydroxyl-4-en-2-ynyl)benzenes, which can be prepared from this compound, provides an expedient route to 1H-cyclopenta[a]naphthalenes. researchgate.net The reaction is initiated by a 6-exo-dig carbophilic activation of the alkyne, leading to a 2-naphthylidene intermediate that subsequently undergoes a Nazarov cyclization. researchgate.net

Another example involves a cascade aza-Prins/Friedel–Crafts reaction of homocinnamyloxycarbamate with aromatic aldehydes, yielding aromatic ring-annulated hydrocyclopenta-1,2-oxazinanes. acs.org

Furthermore, tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes, mediated by CuI/TBHP, have been developed for the synthesis of benzodioxepinones and benzoxazepinones. acs.orgnih.gov This process involves the initial oxidation of the aldehyde to a carboxylic acid, followed by an iodolactonization step. acs.orgnih.gov Control experiments have indicated that this reaction proceeds through a radical mechanism. acs.orgnih.gov

Chemo-enzymatic cascade reactions have also been explored. rsc.org For instance, a four-step sequential chemo-enzymatic cascade starting with a Wacker oxidation can convert phenylpropenes into the corresponding phenylacetones, which can then be further transformed. rsc.org

Functional Group Compatibility and Reaction Scope

The synthetic utility of this compound is significantly enhanced by its compatibility with a wide range of functional groups and its broad reaction scope.

Studies on enantioselective reductive Heck hydroarylation have demonstrated that the aldehyde functionality is crucial for the reaction's success, as the analogous ketone substrate gave only trace amounts of the desired product. chemrxiv.org The reaction tolerates a variety of aryl iodides. chemrxiv.org

Benzannulation reactions of 2-(prop-1-en-1-yl)benzaldehyde derivatives with substituted alkynes exhibit remarkable functional group tolerance, allowing for the synthesis of sterically hindered aromatic systems. smolecule.com Similarly, palladium-catalyzed asymmetric [4+2]-cycloaddition reactions have shown tolerance for both electron-donating and electron-withdrawing groups on the phenyl ring of the reacting alkene. researchgate.net However, in some cases, the substitution pattern on the propene unit can impact reactivity, as seen with (E)-4-(prop-1-en-1-yl)-1,3-dioxan-2-one and 4-(prop-1-en-2-yl)-1,3-dioxan-2-one, where no reaction was observed. researchgate.net

The iodocyclization of 2-(1-alkynyl)benzylic alcohols, which can be derived from this compound, is compatible with various substituents, and the regiochemical outcome is influenced by the substitution pattern of the starting material. nih.gov

Mechanistic Investigations of Transformations Involving 2 Prop 1 En 2 Yl Benzaldehyde

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-(prop-1-en-2-yl)benzaldehyde and its isomers are diverse, often serving as precursors in complex molecular constructions. Mechanistic studies, including isotopic labeling and intermediate detection, have been crucial in understanding these transformations.

One notable transformation is its use in cycloaromatization protocols to synthesize polysubstituted phenol (B47542) derivatives. nih.gov In these reactions, the isomerization of related precursors is a key step. Mechanistic experiments have been conducted to determine whether this isomerization proceeds via an intramolecular nih.govnih.gov-proton transfer or an intermolecular process involving the solvent. For instance, deuterium-labeling studies on a related substrate showed a mixture of deuterated and non-deuterated products, suggesting that an intermolecular proton transfer is the dominant pathway, rather than a nih.govnih.gov-hydride shift. nih.gov The efficiency of such isomerizations can often be improved by the addition of a base. nih.gov

In different contexts, such as the formation of methylbenzaldehydes from smaller molecules over hydroxyapatite (B223615) catalysts, related unsaturated aldehydes undergo complex C-C bond formation cascades. wordpress.com These pathways involve various intermediates and reaction types, including aldol-type reactions and dehydrocyclizations. While not directly starting from this compound, these studies shed light on the fundamental reactivity of unsaturated aldehydes. For example, the self-condensation of 2-butenal can proceed through different routes, involving nucleophilic attack from either the α- or γ-carbon of a deprotonated enal, leading to cyclic or acyclic products. wordpress.com The specific substitution pattern, such as a methyl group on the β-carbon, can frustrate certain cyclization pathways. wordpress.com

Radical-mediated cascade cyclizations represent another significant pathway for transformations involving isomers like 2-(prop-1-en-1-yl)benzaldehyde (B13798960). These reactions typically proceed via a 5-exo-trig mechanism, where radical intermediates add intramolecularly to the alkene. smolecule.com Furthermore, intramolecular hydrogen atom transfer is a key step in forming seven-membered rings, where a hydrogen is abstracted from the aldehyde or benzylic position to generate a radical intermediate that subsequently cyclizes. smolecule.com

In tandem oxidation and iodolactonization reactions of related 2-O/N-tethered alkenyl benzaldehydes, control experiments suggest the in-situ oxidation of the aldehyde to a carboxylic acid is a key step. The detection of a benzoic acid intermediate supports a pathway where the aldehyde is first oxidized before subsequent cyclization occurs. acs.org The involvement of radical intermediates in this oxidation step was confirmed by trapping experiments with TEMPO, which resulted in a significantly reduced product yield. acs.org

Table 1: Key Mechanistic Findings in Transformations of Alkenyl Benzaldehydes

| Reaction Type | Substrate Class | Key Mechanistic Insight | Experimental Evidence |

|---|---|---|---|

| Cycloaromatization | This compound precursors | Isomerization proceeds via an intermolecular proton transfer. | Deuterium labeling studies. nih.gov |

| Tandem Oxidation/Iodolactonization | 2-O-tethered Alkenyl Benzaldehyde (B42025) | Reaction proceeds via in-situ oxidation of aldehyde to a carboxylic acid intermediate. | Detection of benzoic acid intermediate; Radical trapping experiments with TEMPO. acs.org |

Role of Transient Directing Groups in Catalysis

Transient directing groups (TDGs) have emerged as a powerful strategy in transition-metal-catalyzed reactions to achieve high levels of selectivity and efficiency, particularly in C-H functionalization. nih.govsnnu.edu.cn This approach avoids the need for the installation and subsequent removal of a permanent directing group, thus improving step-economy. snnu.edu.cn For alkenyl benzaldehydes, including isomers of this compound, amino acids have been successfully employed as TDGs. nih.govchemrxiv.org

The general strategy involves the in-situ, reversible formation of an imine between the aldehyde substrate and a catalytic amount of an amino acid. nih.govsemanticscholar.org This newly formed imine then acts as a bidentate ligand, coordinating to the metal center (commonly palladium) and directing the catalytic functionalization to a specific position, such as the ortho-C(sp²)-H bond of the benzaldehyde ring or the alkene moiety. nih.govnih.gov

A prominent example is the enantioselective reductive Heck hydroarylation of (E)-2-(prop-1-en-1-yl)benzaldehyde. nih.govsnnu.edu.cn In this reaction, an amino acid like L-tert-leucine serves as a chiral TDG precursor. snnu.edu.cn The reaction proceeds via a dual catalytic cycle where the TDG facilitates the key migratory insertion step. nih.gov The aldehyde reversibly condenses with the amino acid to form a chiral imine. This imine then coordinates to a Pd(0) complex. After oxidative addition of an aryl iodide, the resulting Pd(II) species undergoes a directed, stereocontrolled migratory insertion of the alkene into the Pd-Aryl bond. chemrxiv.orgnih.gov This forms a chelation-stabilized alkylpalladium(II) intermediate, which is then intercepted by a hydride source to furnish the final product and regenerate the Pd(0) catalyst. nih.gov

The effectiveness of this strategy is highlighted by the observation that analogous ketone substrates often result in only trace amounts of product, presumably because the formation of the corresponding ketimine is less favorable. nih.govchemrxiv.org The transient imine linkage has been shown to override other potentially coordinating functional groups on the substrate, significantly broadening the scope of metal-catalyzed C-H functionalization. nih.gov

Analysis of Enantioinduction Mechanisms in Chiral Transformations

The use of chiral transient directing groups provides a powerful method for inducing enantioselectivity in transformations of alkenyl benzaldehydes. nih.govsnnu.edu.cn The mechanism of enantioinduction hinges on the formation of diastereomeric intermediates that possess different energy levels, leading to a preferential pathway for the formation of one enantiomer of the product.

In the palladium-catalyzed enantioselective reductive Heck hydroarylation of (E)-2-(prop-1-en-1-yl)benzaldehyde using L-tert-leucine as a TDG, the chirality is introduced during the migratory insertion step. nih.govsnnu.edu.cn The reaction begins with the formation of an imine between the aldehyde and the chiral amino acid. This imine-ligated substrate then coordinates to the palladium center. The subsequent migratory insertion is the enantiodetermining step. nih.gov

Computational studies have revealed that the transition state leading to the major enantiomer is significantly more stable than the transition state leading to the minor enantiomer. nih.gov For example, in the hydroarylation of (E)-2-(prop-1-en-1-yl)benzaldehyde, the π-alkene complex (IM1) and the migratory insertion transition state (TS1) that lead to the (S)-enantiomer are both lower in energy than the corresponding structures (IM2 and TS2) in the pathway to the (R)-enantiomer. nih.gov This energy difference is the origin of the high enantioselectivity observed.

Interestingly, the mode of enantioinduction is often subtle. The chirality is transferred from the remote stereocenter of the amino acid (the tert-butyl group in L-tert-leucine) to the newly forming stereocenter at the homobenzylic position of the alkene. nih.govchemrxiv.org The origin of the energy difference between the diastereomeric transition states is not necessarily a direct steric repulsion but rather a more complex interplay of electronic and steric factors within the organized transition state structure. chemrxiv.org The proposed catalytic cycle involves the irreversible and enantiodetermining migratory insertion, followed by steps such as decarboxylation (if a formate (B1220265) salt is the hydride source) which have lower energy barriers. nih.govnih.gov

Computational Support for Mechanistic Proposals (e.g., Quantum Chemical Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for corroborating and refining mechanistic proposals for complex organic transformations. hokudai.ac.jpuobaghdad.edu.iq In the study of reactions involving this compound and its isomers, DFT calculations have provided critical insights into reaction pathways, intermediate stabilities, and the origins of selectivity. nih.govacs.org

For the transient directing group-mediated reductive Heck hydroarylation, DFT calculations were employed to map out the energy profiles of the catalytic cycle. nih.gov These calculations confirmed that the alkene migratory insertion step is both irreversible and enantiodetermining. nih.gov By comparing the calculated energies of the diastereomeric transition states for migratory insertion, researchers could quantitatively rationalize the high enantioselectivities observed experimentally. The calculations showed that the transition state leading to the experimentally observed major enantiomer is significantly lower in energy. nih.govchemrxiv.org

Furthermore, computational studies help to visualize the three-dimensional structures of key intermediates and transition states, offering a rationale for the observed stereochemical outcome. nih.gov For example, analysis of the computed structures can reveal the specific non-covalent interactions between the chiral directing group and the substrate that stabilize one transition state over the other. chemrxiv.org

In a broader context, quantum chemical methods are used to evaluate the applicability of different catalysts by computing the formation enthalpies of various Lewis acid complexes with substrates like aldehydes and alkenes. acs.org Such calculations can predict the relative reactivity and chemoselectivity of different catalytic systems. For instance, DFT calculations have been used to investigate the mechanism of Pd(II)-catalyzed aldehyde allylation, correctly predicting the order of reactivity for different allyl groups based on the σ-coordination of the aldehyde to the palladium center. acs.org These computational approaches provide a molecular-level understanding that complements experimental observations and guides the design of new and improved catalytic systems. hokudai.ac.jpmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Prop-1-en-1-yl)benzaldehyde |

| L-tert-leucine |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| Palladium |

Advanced Spectroscopic Characterization of 2 Prop 1 En 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

1D and 2D NMR Techniques (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental data on the types and numbers of protons and carbons. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms.

While complete spectral data for 2-(prop-1-en-2-yl)benzaldehyde is not extensively published, detailed analysis of its derivatives provides significant insight. For instance, the spectroscopic data for 4,5-Dimethoxy-2-(prop-1-en-2-yl)benzaldehyde has been reported and serves as a valuable reference. rsc.org

¹H and ¹³C NMR Data for 4,5-Dimethoxy-2-(prop-1-en-2-yl)benzaldehyde:

| Atom | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Aldehyde (-CHO) | 10.07 (d, J = 1.3 Hz, 1H) | 190.8 |

| Aromatic-H | 7.44 (d, J = 0.9 Hz, 1H) | - |

| Aromatic-H | 6.76 (s, 1H) | - |

| Vinyl-H | 5.42 (d, J = 1.3 Hz, 1H) | - |

| Vinyl-H | 4.93 (s, 1H) | - |

| Methoxy (B1213986) (-OCH₃) | 3.95 (dd, J = 11.3, 1.1 Hz, 7H)* | 56.1 |

| Methyl (-CH₃) | 2.17 (d, J = 0.7 Hz, 3H) | 25.4 |

| Aromatic-C | - | 153.5, 148.4, 143.3, 141.1, 126.6, 110.2, 108.6 |

| Vinyl-C | - | 119.0 |

| Note: The reported integration (7H) and multiplicity (dd) for the methoxy signal appear unusual and may be a typographical error in the source literature; typically, two separate singlets for the two methoxy groups would be expected. |

2D NMR Correlations (Predicted):

COSY: A ¹H-¹H COSY spectrum would be expected to show correlations between adjacent protons. For a this compound structure, this would include correlations between protons on the aromatic ring.

HSQC: An HSQC spectrum correlates protons directly to the carbons they are attached to. This would confirm the assignments for the aldehyde CH (around δ 10.0 / δ 190), aromatic CH groups, vinyl CH₂ (around δ 5.0 / δ 119), and the methyl CH₃ (around δ 2.2 / δ 25).

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aldehyde proton to the adjacent aromatic carbons, and the vinyl and methyl protons to the vinylic and aromatic carbons, confirming the placement of the isopropenyl group on the benzene (B151609) ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. Benzaldehyde (B42025) and its derivatives, including isomers like 2-allylbenzaldehyde, are routinely analyzed using this technique to separate them from complex mixtures and identify them based on their mass spectra and retention times. nih.govchula.ac.th The analysis of various plant extracts has identified numerous benzaldehyde derivatives, demonstrating the utility of GC-MS in this field. biomedpharmajournal.orgfrontiersin.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of a compound's elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules. HRMS has been used to establish the molecular formulas of various benzofuran (B130515) and neolignan derivatives synthesized from substituted benzaldehydes. rsc.orgresearchgate.net For the derivative 4,5-dimethoxy-2-(prop-1-en-2-yl)benzaldehyde, high-resolution mass spectrometry was used to confirm its elemental composition. rsc.org

HRESIMS Data for 4,5-Dimethoxy-2-(prop-1-en-2-yl)benzaldehyde:

Calculated m/z: 206.0943 for C₁₂H₁₄O₃ [M]⁺ rsc.org

Found m/z: 206.0934 [M]⁺ rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. chula.ac.th The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The high-resolution mass spectrum for 4,5-dimethoxy-2-(prop-1-en-2-yl)benzaldehyde was obtained using an EI source, confirming its molecular ion. rsc.org For the parent compound, this compound, characteristic fragmentation would be expected, including the loss of a methyl group (M-15) to form a stable resonance-delocalized cation, or the loss of the aldehyde group (M-29).

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govacs.org The IR spectra of benzaldehyde and its derivatives show characteristic absorption bands that confirm the presence of key structural features. researchgate.net

Characteristic Vibrational Frequencies for this compound (Predicted):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| C=O (Aldehyde) | Stretching | 1710 - 1685 | researchgate.net |

| C=C (Aromatic) | Stretching | 1600 - 1450 | researchgate.net |

| C=C (Vinyl) | Stretching | 1650 - 1630 | |

| C-H (Aldehyde) | Stretching | 2850 - 2820, 2750 - 2720 | researchgate.net |

| C-H (Aromatic) | Stretching | 3100 - 3000 | ias.ac.in |

| C-H (Vinyl) | Stretching | 3100 - 3000 |

The aldehyde C=O stretching vibration is particularly strong and diagnostic in IR spectra. researchgate.net The precise positions of these bands can be influenced by substitution on the aromatic ring. ias.ac.in

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of an aromatic aldehyde like this compound is expected to exhibit a series of characteristic absorption bands.

The most prominent peak in the IR spectrum of benzaldehyde and its derivatives is due to the C=O stretching vibration of the carbonyl group, which typically appears around 1700 cm⁻¹. docbrown.info For aromatic aldehydes where the carbonyl group is conjugated with the benzene ring, this band is observed at a slightly lower wavenumber compared to aliphatic aldehydes. libretexts.org In the case of this compound, the presence of the ortho-isopropenyl group may introduce steric effects that could slightly alter the electronic environment and, consequently, the position of this C=O stretching band. For some ortho-substituted benzaldehydes, this stretching vibration is observed in the range of 1690-1715 cm⁻¹. tum.de

The C-H stretching vibrations of the aldehyde group are also characteristic and typically appear as two weak bands between 2880 and 2650 cm⁻¹. docbrown.info Specifically, for benzaldehyde, these are often seen around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations from the benzene ring are expected in the region of 3100-3000 cm⁻¹. docbrown.info

The prop-1-en-2-yl group will also give rise to specific vibrational modes. The C=C stretching vibration of the isopropenyl group is expected to appear in the 1660-1640 cm⁻¹ region. pg.edu.pl The C-H stretching vibrations of the vinyl group will likely overlap with the aromatic C-H stretching bands. Out-of-plane C-H bending vibrations for the ortho-disubstituted benzene ring are anticipated in the 780-735 cm⁻¹ range. pg.edu.pl

For comparison, the isomeric compound 4-(prop-1-en-2-yl)benzaldehyde (B189799) shows characteristic IR absorptions that can be referenced from spectral databases. nih.gov Similarly, data for 2-(prop-2-en-1-yl)benzaldehyde (2-allylbenzaldehyde) is also available and can provide further comparative insights. nih.gov

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Aldehyde | C-H Stretch | 2880 - 2820 and 2780 - 2720 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1625 - 1440 |

| Isopropenyl Group | C=C Stretch | 1660 - 1640 |

| Isopropenyl Group | =C-H Stretch | ~3080 |

| Isopropenyl Group | =C-H Bend (out-of-plane) | 1000 - 800 |

| Ortho-substituted Ring | C-H Bend (out-of-plane) | 780 - 735 |

Raman Spectroscopy (FT-Raman, In-situ Monitoring)

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.

For aromatic aldehydes, the C=O stretching vibration, which is very strong in the IR spectrum, also appears in the Raman spectrum, typically in the same region of 1690-1715 cm⁻¹. scispace.com The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give a strong and sharp signal in the Raman spectrum of benzene derivatives. The Raman spectra of 4-substituted benzaldehydes have been studied in various solvents, showing two bands for the C=O mode due to Fermi resonance. koreascience.kr

The C=C stretching vibration of the isopropenyl group is expected to be a strong band in the Raman spectrum due to its non-polar nature. In-situ Raman spectroscopy can be a valuable tool for monitoring reactions involving this compound, such as polymerization or oxidation, by tracking the changes in the intensity of the characteristic bands of the reactants and products over time. For instance, the disappearance of the C=C band of the isopropenyl group could indicate its involvement in a reaction.

Table 2: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic Ring | C=C Stretch | 1610 - 1570 |

| Isopropenyl Group | C=C Stretch | 1660 - 1640 (strong) |

Electronic Spectroscopy: UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the conjugated system, which includes the benzene ring, the carbonyl group, and the isopropenyl group. Aromatic compounds typically show a series of absorption bands. sathyabama.ac.in Benzaldehyde itself exhibits absorption bands around 243 nm and 285 nm. researchgate.net

The extent of conjugation significantly influences the λmax. sathyabama.ac.in The ortho-isopropenyl group in this compound extends the conjugation of the benzaldehyde system. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption bands compared to benzaldehyde, meaning they will appear at longer wavelengths. The electronic spectra of protonated benzaldehyde clusters have been studied, showing that electronic excitation can significantly affect intermolecular interactions. nih.gov A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes has also been reported, providing insights into the electronic transitions of substituted benzaldehydes. uni-muenchen.de

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Conjugated System (Aromatic Ring, C=O, C=C) | > 250 |

| n → π | Carbonyl Group | > 300 (weak) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

While no specific crystal structure for this compound is readily available in the searched literature, studies on related benzaldehyde derivatives provide valuable insights into the expected solid-state structure. For instance, the crystal structures of several dimethoxybenzaldehyde isomers have been determined, revealing details about their molecular conformations and intermolecular interactions. nih.gov The synthesis and crystal structure of chalcone (B49325) derivatives, which are formed from benzaldehydes, have also been extensively studied, providing information on how substituted phenyl rings pack in the solid state. researchgate.net

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the molecule, the conformation of the isopropenyl group relative to the benzene ring, and the nature of intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing. researchgate.net The steric hindrance from the ortho-isopropenyl group would likely influence the crystal packing and the conformation of the aldehyde group.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. ECD is particularly useful for determining the absolute configuration of chiral compounds in solution. mdpi.com

The molecule this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through a reaction at the aldehyde or the isopropenyl group leading to a chiral derivative, ECD spectroscopy could be employed to determine its absolute configuration.

The application of ECD often involves comparing the experimentally measured spectrum with the spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). mdpi.com A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. The Exciton (B1674681) Chirality Method (ECM) is a powerful approach within ECD that can be used when a molecule contains two or more chromophores that are spatially close. The sign of the resulting "exciton couplet" in the ECD spectrum can be directly related to the stereochemical relationship between the chromophores. nih.gov Although this compound does not have inherent chromophores suitable for the classical exciton chirality method, derivatization with appropriate chromophoric groups could make this approach applicable.

Computational Chemistry and Theoretical Studies of 2 Prop 1 En 2 Yl Benzaldehyde

Molecular Geometry Optimization and Structural Parameters (e.g., Bond Lengths, Bond Angles)

For analogous substituted benzaldehydes, studies have shown that the planarity of the molecule is a key feature, influenced by the nature of the substituents. ias.ac.in In 2-(prop-1-en-2-yl)benzaldehyde, the orientation of the isopropenyl and aldehyde groups relative to the benzene (B151609) ring is of particular interest. The interaction between the ortho substituents can lead to slight deviations from ideal geometries due to steric and electronic effects.

Below is a table illustrating the type of data that would be obtained from a geometry optimization of this compound, based on general knowledge of similar molecular structures.

| Parameter | Atom Connections | Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | Value not found | |

| C-C (ring-aldehyde) | Value not found | |

| C-C (ring-isopropenyl) | Value not found | |

| C=C (isopropenyl) | Value not found | |

| **Bond Angles (°) ** | ||

| O=C-C (aldehyde) | Value not found | |

| C-C-C (ring) | Value not found | |

| C-C=C (isopropenyl) | Value not found | |

| No specific computational studies providing these parameters for this compound were found in the reviewed literature. The table represents the type of data that such a study would yield. |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential, Mulliken Atomic Charges)

The electronic properties of this compound are fundamental to understanding its chemical reactivity. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For substituted benzaldehydes, the nature of the substituent can significantly influence the HOMO and LUMO energy levels.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.

Mulliken atomic charges quantify the charge distribution among the atoms in the molecule. This analysis helps to identify reactive sites. For instance, the carbonyl carbon atom in benzaldehyde (B42025) derivatives typically carries a partial positive charge, rendering it susceptible to nucleophilic attack.

| Computational Parameter | Description | Predicted Finding for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Value not found |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Value not found |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | Value not found |

| Mulliken Charge on C=O Carbon | Partial charge on the carbonyl carbon atom. | Expected to be positive. Specific value not found. |

| Mulliken Charge on C=O Oxygen | Partial charge on the carbonyl oxygen atom. | Expected to be negative. Specific value not found. |

| Specific computational data for these electronic structure parameters of this compound were not available in the searched scientific literature. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and calculate various electronic properties. nih.gov These calculations are instrumental in corroborating and interpreting experimental data. For many organic molecules, DFT provides a good balance between computational cost and accuracy. Quantum chemical studies on related benzaldehyde derivatives have successfully used DFT to predict their behavior. nih.gov

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The relative orientation of the aldehyde and isopropenyl groups with respect to the benzene ring determines the molecule's conformers. For ortho-substituted benzaldehydes, two primary planar conformers are often considered: the s-cis and s-trans forms, referring to the relative orientation of the carbonyl bond and the ortho-substituent. ias.ac.in The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions. The isopropenyl group's rotational freedom around the C-C bond connecting it to the ring also contributes to the conformational landscape.

Prediction and Interpretation of Spectroscopic Data

Computational methods are frequently used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and for assigning specific spectral features to particular molecular vibrations or atomic environments. Although no specific predicted spectra for this compound were found, this type of analysis is a standard component of computational studies of organic molecules.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would arrange themselves in a crystal lattice. The nature of this packing is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde group are possible. nih.govrsc.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. nih.gov The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in crystalline structures. nih.govrsc.org As no experimental crystal structure for this compound was found in the searched databases, a detailed analysis of its crystal packing remains speculative.

Applications in Complex Organic Synthesis and Derivatization Strategies

2-(Prop-1-en-2-yl)benzaldehyde as a Versatile Synthetic Building Block

This compound serves as a foundational element for creating more elaborate chemical structures. The aldehyde can participate in condensations, additions, and multicomponent reactions, while the isopropenyl group offers a site for additions, oxidations, and cycloadditions. This dual reactivity is key to its utility as a synthetic building block.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound is a competent precursor for several important classes of heterocycles.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a benzaldehyde (B42025) with an acetophenone (B1666503). ijrpc.com In this context, this compound can react with various substituted acetophenones to produce a library of chalcones bearing the 2-(prop-1-en-2-yl)phenyl group. These reactions are often carried out using sodium or potassium hydroxide (B78521) in an alcoholic solvent. ntu.edu.sg

Table 1: Potential Chalcone (B49325) Derivatives from this compound

| Acetophenone Reactant | Resulting Chalcone Product |

|---|---|

| Acetophenone | 1-Phenyl-3-(2-(prop-1-en-2-yl)phenyl)prop-2-en-1-one |

| 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-(2-(prop-1-en-2-yl)phenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-(prop-1-en-2-yl)phenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-(prop-1-en-2-yl)phenyl)prop-2-en-1-one |

Flavones: Flavones are a class of flavonoids found widely in plants. Their synthesis can be achieved from chalcone precursors. Specifically, a chalcone derived from a 2'-hydroxyacetophenone (B8834) can undergo oxidative cyclization to form the flavone (B191248) core. nih.gov Therefore, by first reacting this compound with a suitable 2'-hydroxyacetophenone, the resulting chalcone intermediate can be treated with an oxidizing agent like iodine or hydrogen peroxide to yield a flavone substituted with the 2-(prop-1-en-2-yl)phenyl moiety at the 2-position. organic-chemistry.org

Benzofurans: Benzofuran (B130515) scaffolds are present in many natural products and pharmaceuticals. While numerous methods exist for their synthesis koreascience.kr, one common approach involves the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an α-haloketone followed by cyclization. Alternatively, this compound could be envisioned as a precursor in multi-step synthetic sequences. For instance, transformation of the aldehyde to a phenol (B47542) and subsequent reaction with a propargyl group could lead to an intermediate that cyclizes to a benzofuran.

Benzoxazoles: Benzoxazoles are another important class of heterocyclic compounds with diverse applications. A primary synthetic route involves the condensation of an o-aminophenol with an aldehyde. organic-chemistry.org In this reaction, this compound can serve as the aldehyde component, reacting with various o-aminophenols under acidic or oxidative conditions to form the corresponding 2-substituted benzoxazole (B165842) ring system, which would bear the 2-(prop-1-en-2-yl)phenyl group. nih.govnih.gov

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov

Biginelli Reaction: The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. rsc.org This reaction is typically catalyzed by a Brønsted or Lewis acid. This compound is a suitable aldehyde component for this reaction, enabling the synthesis of DHPMs with a 2-(prop-1-en-2-yl)phenyl substituent at the 4-position of the pyrimidine (B1678525) ring. These structures could be of interest for biological screening due to the known pharmacological activities of DHPMs. ub.edu

Synthesis of Quinolizidines: The quinolizidine (B1214090) skeleton is a core feature of many alkaloids. While specific literature detailing the use of this compound in quinolizidine synthesis is scarce, general synthetic strategies often involve the cyclization of intermediates derived from piperidine (B6355638) derivatives and aldehydes. wikipedia.org The aldehyde functionality of the title compound could be employed in such cyclization strategies to introduce the 2-(prop-1-en-2-yl)phenyl group into the final alkaloid-like structure.

The presence of two reactive functional groups in a specific ortho-relationship makes this compound an ideal candidate for intramolecular reactions to build fused ring systems.

One notable potential transformation is the intramolecular Paternò-Büchi reaction . This photochemical [2+2] cycloaddition occurs between a carbonyl group and an alkene, yielding an oxetane (B1205548). thermofisher.comcambridgescholars.com Upon irradiation with UV light, the aldehyde group of this compound could undergo an intramolecular cycloaddition with the adjacent isopropenyl double bond. This would result in a complex, strained tricyclic oxetane-fused ring system. The stereochemistry of such reactions is often highly selective and provides a direct route to structurally unique architectures. mdpi.comcore.ac.uk

Furthermore, the isopropenyl group can participate as a four-carbon component in Diels-Alder [4+2] cycloaddition reactions after isomerization, or the molecule as a whole can undergo other forms of transition-metal-catalyzed cyclizations to generate fused polycyclic frameworks. mdpi.comumich.edu